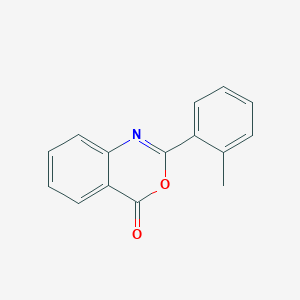

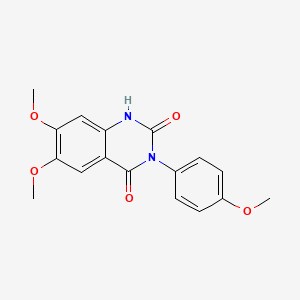

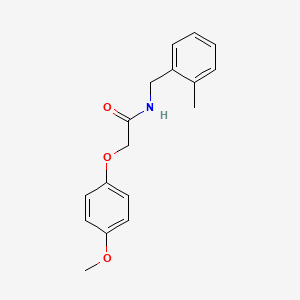

3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as MNMA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives, which are known for their diverse biological activities. MNMA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.

Biochemical and Physiological Effects:

3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects in cells and animals. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been shown to reduce the levels of blood glucose and cholesterol in diabetic animals, suggesting its potential use as an anti-diabetic agent. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is also relatively stable and can be stored for long periods without significant degradation. However, there are some limitations to the use of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab experiments. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a synthetic compound that may not accurately reflect the biological activities of natural compounds. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide may also have off-target effects that can complicate data interpretation. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab studies.

Future Directions

There are several future directions for 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide research. First, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide derivatives with improved pharmacological properties can be synthesized for the development of new drugs. Second, the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be further elucidated to identify potential targets for drug development. Third, the safety and toxicity of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be assessed in animal models to determine its potential use in humans. Fourth, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be used as a building block for the synthesis of new functional materials with unique properties. Fifth, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be used as a tool compound to study various biological processes and signaling pathways in cells. Overall, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a promising compound with diverse biological activities and potential applications in various scientific fields.

Synthesis Methods

3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be synthesized using a simple one-pot reaction between 4-methoxybenzaldehyde, 2-methyl-3-nitrobenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction yields 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide as a yellow crystalline solid with a high purity and yield. The synthesis method is relatively easy and cost-effective, making 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide a popular compound for scientific research.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been investigated for its anti-inflammatory, analgesic, and antitumor activities. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has demonstrated potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.

In drug discovery, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been used as a lead compound for the development of new drugs with improved pharmacological properties. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been modified to enhance its potency, selectivity, and pharmacokinetic profile. For example, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide derivatives have been synthesized with improved water solubility, bioavailability, and metabolic stability.

In material science, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been utilized as a building block for the synthesis of functional materials with unique optical, electronic, and magnetic properties. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide-based materials have been developed for applications in sensors, catalysis, and organic electronics.

properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-12-15(4-3-5-16(12)19(21)22)18-17(20)11-8-13-6-9-14(23-2)10-7-13/h3-11H,1-2H3,(H,18,20)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIVWKGVVKPQFP-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)

![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)